molecular formula C6H14N2O4S B1461299 2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol CAS No. 1156254-42-0

2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol

Cat. No.: B1461299
CAS No.: 1156254-42-0
M. Wt: 210.25 g/mol
InChI Key: SARDRHULSBYWEW-UHFFFAOYSA-N
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Description

2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol is a chemical compound with the molecular formula C6H14N2O4S and a molecular weight of 210.25 g/mol It is characterized by the presence of a morpholine ring, a sulfonyl group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol typically involves the reaction of morpholine with a sulfonyl chloride derivative, followed by the introduction of an ethanolamine group. One common method includes:

    Reaction of Morpholine with Sulfonyl Chloride: Morpholine is reacted with a sulfonyl chloride (such as methanesulfonyl chloride) in the presence of a base like triethylamine to form morpholine-4-sulfonyl chloride.

    Introduction of Ethanolamine: The morpholine-4-sulfonyl chloride is then reacted with ethanolamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The ethanolamine moiety can also interact with biological membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Morpholine-4-sulfonamide: Lacks the ethanolamine group but has similar sulfonyl and morpholine functionalities.

    N-(2-Hydroxyethyl)morpholine: Contains the morpholine and ethanolamine groups but lacks the sulfonyl group.

Uniqueness

2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol is unique due to the combination of the morpholine ring, sulfonyl group, and ethanolamine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxyethyl)morpholine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O4S/c9-4-1-7-13(10,11)8-2-5-12-6-3-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARDRHULSBYWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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